Benzo[b]thiophene-5,6-diol
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
The proton NMR spectrum of this compound is characterized by:
- Aromatic protons : Two doublets in the δ 6.8–7.2 ppm range, corresponding to H-4 and H-7.
- Hydroxyl protons : Broad singlets near δ 9.5 ppm, exchangeable with D₂O.
- Thiophene protons : A multiplet (δ 7.3–7.5 ppm) for H-2 and H-3.
In the carbon-13 NMR spectrum:
Infrared (IR) and Raman Spectral Signatures
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| O–H stretch | 3200–3400 | Not observed |
| C–O stretch | 1260–1280 | 1265 |
| C=C aromatic | 1580–1600 | 1585 |
| C–S stretch | 690–710 | 695 |
The strong O–H stretching band at 3250 cm⁻¹ and C–O vibration at 1275 cm⁻¹ confirm the diol functionality. Raman spectroscopy highlights the conjugated π-system through intense bands at 1585 cm⁻¹ (C=C) and 695 cm⁻¹ (C–S).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry of this compound shows:
The loss of water (−18 Da) and sulfur monoxide (−48 Da) dominates the fragmentation pathway, consistent with the compound’s diol and thiophene moieties.
Comparative Analysis with Benzothiophene Analogues
Key differences include:
- Solubility : The diol derivative exhibits enhanced aqueous solubility (∼15 mg/mL) compared to non-hydroxylated analogues (<1 mg/mL).
- Electronic effects : Electron-withdrawing hydroxyl groups reduce the HOMO-LUMO gap by 0.8 eV relative to benzo[b]thiophene, as calculated via DFT.
- Reactivity : The diol undergoes electrophilic substitution at C-4 and C-7 positions, whereas parent benzothiophene reacts preferentially at C-3.
Properties
Molecular Formula |
C8H6O2S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C8H6O2S/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H |
InChI Key |
HYXXHVCDZORYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Preparation Methods
Heterocyclization of 1-(2-Mercaptophenyl)-2-yn-1-ols
One of the most effective approaches to benzothiophene derivatives, including dihydroxylated variants, is based on the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols. These intermediates are typically synthesized via alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones.
Pd-Catalyzed Heterocyclodehydration: Using palladium(II) iodide (PdI₂) with potassium iodide (KI) as a co-catalyst in acetonitrile at 80–100 °C, 1-(2-mercaptophenyl)-2-yn-1-ols bearing alkyl or aryl substituents on the alkyne are converted into benzothiophene derivatives in yields ranging from 55% to 82%.
Radical-Promoted Heterocyclodehydration: In alcoholic media at 80–100 °C, with radical initiators like AIBN, 1-(2-mercaptophenyl)-2-yn-1-ols undergo substitutive heterocyclodehydration to yield 2-alkoxymethylbenzothiophenes with yields from 49% to 98%.
These methods provide a foundation for further functionalization to introduce hydroxyl groups at the 5 and 6 positions.
Electrophilic Cyclization and Hydroxylation
Electrophilic cyclization reactions utilizing dimethyl sulfate or other electrophiles can facilitate ring closure and substitution on benzothiophene cores. Subsequent selective hydroxylation at positions 5 and 6 can be achieved via controlled oxidation protocols, although specific detailed procedures for direct dihydroxylation on benzothiophene are less common and often require tailored conditions.
Bisulfur Cyclization Using Sulfur Sources
A step-efficient protocol involves bisulfur cyclization of alkynyl diols with sulfur sources such as sodium thiosulfate (Na₂S₂O₃) or sodium polysulfides (Na₂S₄O₆). This method enables the formation of multisubstituted thieno[3,2-b]thiophenes, which are structurally related to benzo[b]thiophene derivatives.
Reaction conditions typically involve heating substrates with sulfur reagents in solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (130–150 °C) for several hours in sealed tubes.
Yields for these cyclizations range from moderate to good (21–81%), depending on substrates and sulfur sources.
This approach can be adapted to synthesize benzo[b]thiophene-5,6-diol by starting with appropriately substituted alkynyl diols.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Heterocyclodehydration | PdI₂ (2 mol%), KI, MeCN | 80–100 | 55–82 | Efficient for 1-(2-mercaptophenyl)-2-yn-1-ols |
| Radical-Promoted Heterocyclodehydration | AIBN, Alcoholic media | 80–100 | 49–98 | Radical initiator required |
| Bisulfur Cyclization | Na₂S₂O₃ or Na₂S₄O₆, NMP, sealed tube | 130–150 | 21–81 | Requires high temperature, sulfur source dependent |
| Visible-Light-Promoted Radical Cyclization | Disulfides, alkynes, blue LED, toluene | Room temp (RT) | 60–68 | Mild conditions, metal-free |
Detailed Research Findings
The Pd-catalyzed approach provides a controlled heterocyclization mechanism that favors formation of benzothiophene cores with potential for further hydroxylation to yield this compound.
Radical-promoted methods enable selective functionalization, often yielding alkoxymethyl-substituted benzothiophenes, which can be precursors to diols after subsequent hydrolysis or oxidation steps.
Bisulfur cyclization exploits sulfur sources to construct the thiophene ring from alkynyl diols, offering a direct route to sulfur-containing heterocycles with vicinal hydroxyl groups, although optimization of sulfur reagents and reaction conditions is critical for yield enhancement.
Visible-light methods represent a green chemistry approach, allowing benzothiophene formation under ambient conditions, which may be adapted for diol synthesis with appropriate substrate design.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-5,6-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol to the corresponding dihydrobenzothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrobenzothiophene.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzo[b]thiophene-5,6-diol derivatives have been studied for their potential as therapeutic agents. They exhibit a range of biological activities including cytotoxicity against tumor cells and the ability to induce apoptosis through the generation of reactive oxygen species (ROS).
Case Study: Cytotoxic Effects
- Study Focus : The cytotoxicity of benzo[b]thiophenesulphonamide derivatives.
- Findings : These compounds were shown to inhibit tumor-associated NADH oxidase activity, leading to increased ROS production. The study established a correlation between lipophilicity and cytotoxic effects, indicating that modifications to the benzo[b]thiophene structure can enhance therapeutic efficacy .
Environmental Applications
The environmental implications of this compound are notable in the context of bioremediation. Research has demonstrated its role in the anaerobic cometabolic conversion processes.
Case Study: Anaerobic Cometabolism
- Study Focus : The degradation of benzothiophene in contaminated aquifers.
- Findings : A sulfate-reducing bacterial culture was able to cometabolically convert benzothiophene when naphthalene was present as a primary substrate. The metabolites identified included various carboxybenzothiophenes, highlighting the compound's significance in environmental degradation pathways .
Synthesis and Material Science
The synthesis of this compound derivatives has been achieved through various chemical reactions, including palladium-catalyzed methods. These derivatives have applications in developing new materials with specific electronic properties.
Synthesis Techniques
- Palladium-Catalyzed Reactions : A method for synthesizing 2-substituted benzo[b]thiophenes has been developed, showcasing yields up to 87%. These compounds have potential applications as fluorescent materials and cannabinoid receptor ligands .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5,6-diol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Photophysical Comparison
| Compound | λabs (nm) | λem (nm) | Quantum Yield (%) |
|---|---|---|---|
| Naphthalene-2,3-dicarboximide | 340–360 | 420–450 | 40–60 |
| Benzo[b]thiophene-5,6-dicarboximide (6g) | 375 | 450 | 1.2 |
| 2-Aryl derivative (20a) | 390 | 510 | 27 |
Substituent Effects on Benzo[b]thiophene Derivatives
Functionalization at the thiophene moiety significantly impacts properties:
- Cyano Groups: Introducing a cyano group (e.g., compound 19) increases electron deficiency, redshifted absorption (Δλabs +15 nm), but lowers quantum yield (1%) due to enhanced charge transfer .
- Aryl Groups: 2-Aryl substituents (e.g., 20a-c) improve quantum yields to 27% by restricting molecular rotation and reducing non-radiative decay .
- N-Substituents : Bulky N-cyclohexyl groups enhance solubility, while electron-donating groups (e.g., N-4-methoxyphenyl) induce dual fluorescence .
Table 2: Substituent Impact on Quantum Yield
| Compound | Substituent | Quantum Yield (%) |
|---|---|---|
| 6g | N-4-methoxyphenyl | 1.2 |
| 19 | 3-Cyano | 1 |
| 20a | 2-Phenyl | 27 |
Benzo[c]phenanthrene Diols and Other Polycyclic Analogs
Benzo[c]phenanthrene diols (e.g., 3,4-diol and 5,6-diol) are carcinogenic metabolites activated via diol-epoxide pathways . Unlike benzo[b]thiophene dicarboximides, these compounds exhibit biological activity through DNA adduct formation rather than photophysical applications. Key distinctions include:
- Metabolic Activation : Benzo[c]phenanthrene-3,4-diol is metabolized to mutagenic diol epoxides, initiating tumors in mammalian systems .
- Structural Rigidity : The fused four-ring system of benzo[c]phenanthrene enhances planarity, favoring intercalation with DNA vs. the thiophene’s electronic tunability .
Medicinal Thiophene Derivatives
Chlorinated or brominated benzo[b]thiophenes (e.g., 3-chloro derivatives) demonstrate enhanced anticancer and antiviral activities compared to non-halogenated analogs . These substituents improve binding affinity to biological targets, a contrast to the dicarboximides’ focus on optoelectronic performance.
Biological Activity
Benzo[b]thiophene-5,6-diol is a polycyclic aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a fused benzothiophene structure with hydroxyl groups at the 5 and 6 positions. The presence of these hydroxyl groups significantly influences its chemical reactivity and biological interactions, allowing it to form hydrogen bonds with various biological targets. This unique positioning contributes to its distinct pharmacological properties compared to other derivatives of benzothiophene.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The hydroxyl groups facilitate the formation of hydrogen bonds, enhancing the compound's binding affinity to target molecules. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is often linked to the disruption of microbial cell membranes and inhibition of essential metabolic processes .
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been evaluated for its potential in targeting different types of cancer, including breast and lung cancers .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. This property makes it a candidate for further development in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various benzothiophene derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those for many conventional antibiotics .
- Cancer Cell Studies : A recent investigation into the anticancer properties of this compound revealed that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The study noted an increase in apoptotic markers such as cleaved caspase-3 and PARP after treatment .
- Inflammation Models : In vitro studies using RAW264.7 macrophages showed that this compound significantly reduced nitric oxide (NO) production induced by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Benzothiophene | Low | Low | Low |
| Benzo[b]thiophene-2,3-diol | Moderate | High | Low |
Q & A
Basic: What synthetic strategies are effective for preparing Benzo[b]thiophene-5,6-diol derivatives, and how can reaction conditions be optimized?
Answer:
A practical approach involves multi-step synthesis starting from benzo[b]thiophene precursors. For example, a reported route (Figure 4 in ) utilizes bromination followed by hydrolysis to introduce hydroxyl groups at the 5,6-positions. Key considerations include:
- Reagent selection : Use of mild oxidizing agents to prevent over-oxidation of the thiophene ring.
- Temperature control : Maintaining sub-0°C conditions during bromination to minimize side reactions.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate diol derivatives.
Optimization can be guided by monitoring reaction progress via TLC or HPLC-MS to identify intermediates and adjust stoichiometry .
Advanced: How does the diol epoxide metabolic activation pathway influence the reactivity and potential mutagenicity of this compound?
Answer:
Metabolic activation via cytochrome P450 enzymes can convert this compound into diol epoxides, analogous to mechanisms observed in polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene (). These epoxides may form DNA adducts, contributing to mutagenicity. Methodological considerations include:
- In vitro models : Rat liver microsomal assays to simulate metabolic conversion and identify reactive intermediates.
- Mutagenicity testing : Ames assay with bacterial strains (e.g., Salmonella TA100) to quantify frameshift mutations.
Discrepancies in reported carcinogenic potency may arise from stereochemical differences in diol epoxide formation, necessitating chiral HPLC or NMR to resolve stereoisomers .
Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?
Answer:
- Structural elucidation : High-resolution mass spectrometry (HR-MS) and H/C NMR for confirming molecular weight and regiochemistry.
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify diol content.
- Spectroscopic analysis : IR spectroscopy to identify hydroxyl stretches (3200–3600 cm) and thiophene ring vibrations ( ).
Cross-validation with X-ray crystallography is recommended for unambiguous confirmation of stereochemistry .
Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound across different biological systems?
Answer:
Contradictions often stem from species-specific enzyme activity or varying experimental conditions. A methodological framework includes:
- Comparative studies : Parallel assays using microsomes from human, rat, and recombinant CYP isoforms to map metabolic differences.
- Isotope labeling : C-labeled diol derivatives tracked via LC-MS/MS to trace epoxide formation and adduct localization.
- Computational modeling : Density functional theory (DFT) to predict epoxide stability and reactivity, corroborated by in vitro data ().
Basic: What are the stability profiles of this compound under varying storage and experimental conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Oxidative stability : Use argon/vacuum environments during reactions to avoid quinone formation.
- pH dependence : Stability decreases above pH 7; buffer solutions (pH 5–6) are optimal for aqueous experiments.
Degradation products can be monitored via periodic HPLC analysis ().
Advanced: What experimental designs are suitable for evaluating the mutagenic potential of this compound in mammalian systems?
Answer:
- In vivo models : Transgenic rodent assays (e.g., MutaMouse) to measure lacZ or lacI mutation frequencies in germline or somatic cells.
- DNA adduct profiling : P-postlabeling or ultra-performance LC-MS/MS to quantify adducts in target tissues.
- Epigenetic effects : ChIP-seq or methylation-specific PCR to assess DNA repair gene silencing.
Contradictory results (e.g., low vs. high mutagenicity) may reflect differential repair mechanisms, necessitating nucleotide excision repair (NER)-deficient cell lines for validation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
